2-Nitrophenol
Overview
Description
2-Nitrophenol is a compound that plays a significant role in environmental chemistry, particularly as a component of "brown carbon" in the atmosphere. It is known for its broad absorption band in the UV-Visible spectrum and is primarily removed from the gas phase through photolysis . The compound has been studied for its photochemical properties, including its behavior when bound to proteins such as bovine serum albumin and its interactions with mitochondria .
Synthesis Analysis
The synthesis of derivatives of 2-nitrophenol has been explored in various studies. For instance, 2-azido-4-nitrophenol was synthesized from 2-amino-4-nitrophenol through a diazotization and azide coupling process . Other research has focused on the synthesis of 4,5-dimethyl-2-nitrophenol through direct nitration, achieving a yield of 30.3% , and the synthesis of 2-ethoxy-4-nitrophenol using Ferric nitrate as a catalyst, with a yield of 55.48% . An improved synthesis method for 3-methyl-2-nitrophenol has also been reported, resulting in a high overall yield of 98% .
Molecular Structure Analysis
The molecular structure of 2-nitrophenol derivatives has been characterized using various techniques. X-ray diffraction methods have been employed to determine the crystal structure of 2-(N,N-dimethylaminomethyl)-4-nitrophenol, revealing that the molecules exist in a zwitterionic form with specific hydrogen bonding patterns . Similarly, the structure of 2-amino-5-nitrophenol has been determined, showing that the molecules are held together by hydrogen bonds to form a ribbon along the crystal axis .
Chemical Reactions Analysis
2-Nitrophenol undergoes various chemical reactions upon exposure to light. Photolysis of 2-nitrophenol leads to the formation of products such as HONO and OH, with quantum yields independent of nitrogen carrier gas pressure . The phototransformation of 2-nitrophenol in aqueous solution results in a variety of photoproducts, including catechol and nitrohydroquinone, with the reaction pathway dependent on the solution's pH . Additionally, the photonitration of phenol in the presence of nitrite has been studied, with the formation of nitrophenols being influenced by dissolved oxygen and the presence of 2-propanol .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-nitrophenol have been extensively studied. Its absorption cross sections in the gas phase have been measured using cavity ring-down spectroscopy, showing a peak absorption at 345 nm . The photodynamics of 2-nitrophenol molecules and clusters have been investigated, revealing that intramolecular hydrogen bonding in 2-nitrophenol leads to fast internal conversion into the ground electronic state . The photochemistry of nitrophenol molecules and clusters also demonstrates the influence of intermolecular interactions on molecular photodynamics .
Scientific Research Applications
Chemo-sensors Development
- Doped nanomaterials, including those involving 2-nitrophenol, are being explored for their potential in developing chemo-sensors. These sensors show promise in detecting hazardous chemicals in environmental and healthcare fields due to their high sensitivity, reproducibility, and long-term stability (Rahman et al., 2013).
Environmental Implications and Photochemical Research
- Nitrophenols, including 2-nitrophenol, are small organic molecules with significant environmental implications. Research involving ultrafast spectroscopies of nitrophenols offers insights into their excited-state dynamics and potential applications in environmental chemistry (Bailey-Darland, Krueger, & Fang, 2023).
Nanocatalytic Assemblies in Chemical Reduction
- 2-Nitrophenol is identified as a common carcinogenic pollutant. Nanocatalytic systems are studied for the chemical reduction of nitrophenol compounds, highlighting their potential for removing hazardous dyes from water sources (Din et al., 2020).
Electrochemical Detection
- Research on aerosol-assisted chemical vapor deposition of silver thin film electrodes has focused on the electrochemical sensing of 2-nitrophenol. This approach shows promise for sensitive and selective detection of 2-nitrophenol in various applications (Ehsan et al., 2018).
Atmospheric Studies
- The Henry's law coefficient of 2-nitrophenol over a temperature range indicates its environmental behavior and helps in understanding its distribution between the atmosphere and water sources (Müller & Heal, 2001).
Biological and Environmental Aspects
- Studies on the microbial degradation of 2,4-dinitrophenol and similar compounds focus on their effects on human health and the environment, as well as the potential for bioremediation (Zin, Habib, Yasid, & Ahmad, 2018).
Gas-Phase Reaction Studies
- Investigations into the gas-phase reaction of phenol with nitrate radicals have yielded insights into the formation of 2-nitrophenol, contributing to our understanding of atmospheric chemistry (Bolzacchini et al., 2001).
Safety And Hazards
2-Nitrophenol is moderately toxic and can be harmful if swallowed, in contact with skin, or if inhaled . It can cause symptoms such as headache, drowsiness, nausea, and cyanosis (blue color in lips, ears, and fingernails) . It is recommended to avoid breathing dust, wear protective gloves/eye protection/face protection, and ensure adequate ventilation when handling this chemical .
properties
IUPAC Name |
2-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUPABOKLQSFBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
Record name | 2-NITROPHENOL | |
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Related CAS |
824-39-5 (hydrochloride salt) | |
Record name | 2-Nitrophenol | |
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DSSTOX Substance ID |
DTXSID1021790 | |
Record name | 2-Nitrophenol | |
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Molecular Weight |
139.11 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
2-nitrophenol is a yellow solid. Sinks in and mixes slowly with water. (USCG, 1999), Other Solid, Light yellow solid with a peculiar aromatic smell;, YELLOW CRYSTALS. | |
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Boiling Point |
417 to 421 °F at 760 mmHg (Decomposes) (NTP, 1992), 216 °C | |
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Flash Point |
108 °C c.c. | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Freely soluble in ... carbon disulfide, alkali hydroxides; slightly soluble in cold water, Very soluble in alcohol, ether, acetone, chlorine, In water, 2100 mg/L at 20 °C; 10,800 mg/L at 100 °C, In water, 2.5X10+3 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.21 (poor) | |
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Density |
1.49 at 68 °F (USCG, 1999) - Denser than water; will sink, Density: 1.2942 g/cu cm at 40 °C, 1.49 g/cm³ | |
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Vapor Pressure |
1 mmHg at 120.7 °F (NTP, 1992), 0.11 [mmHg], Vapor pressure = 1 mm Hg at 49.3 °C, 0.113 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.015 | |
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Mechanism of Action |
Nitrophenols interfere with normal metabolism by uncoupling oxidative phosphorylation. For the mononitrophenols, the order of severity of effects is 4->3-> 2-nitrophenol. | |
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Product Name |
2-Nitrophenol | |
Color/Form |
Light yellow needles or prisms, MONOCLINIC, Yellow needles from alcohol | |
CAS RN |
88-75-5 | |
Record name | 2-NITROPHENOL | |
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Melting Point |
113 to 115 °F (NTP, 1992), 44-45 °C, 45-46 °C | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.